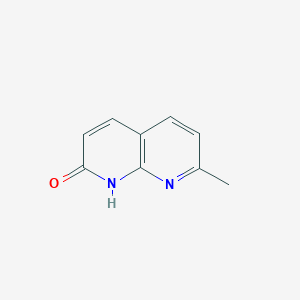

2-Hydroxy-7-methyl-1,8-naphthyridine

Beschreibung

Historical Development and Significance of the 1,8-Naphthyridine (B1210474) Pharmacophore in Chemical Sciences

The 1,8-naphthyridine core, a bicyclic system containing two nitrogen atoms, is a privileged scaffold in medicinal chemistry and materials science. researchgate.net Among the six possible isomeric forms of naphthyridines, the 1,8-isomer has been the most extensively researched. researchgate.net The journey of 1,8-naphthyridines began with the synthesis of nalidixic acid, the first quinolone antibiotic, which features this heterocyclic core. mdpi.com This discovery paved the way for the development of numerous derivatives with a wide array of biological activities. dntb.gov.uanih.gov

Over the decades, research has demonstrated that compounds incorporating the 1,8-naphthyridine pharmacophore exhibit a remarkable range of pharmacological properties. These include antimicrobial, anticancer, antiviral, anti-inflammatory, analgesic, and anticonvulsant activities. researchgate.netnih.govtandfonline.com The versatility of the 1,8-naphthyridine structure allows for chemical modifications at various positions, enabling the fine-tuning of its biological and physical properties. dntb.gov.ua This adaptability has made it a cornerstone for the design of new therapeutic agents and functional materials. tandfonline.comnih.gov For instance, derivatives have been investigated as treatments for neurodegenerative diseases, HIV, and hypertension. nih.govtandfonline.com

Structural Characteristics of 2-Hydroxy-7-methyl-1,8-naphthyridine and its Isomeric Forms

The defining feature of this compound is its molecular architecture. The structure consists of a fused two-ring system of pyridine (B92270) moieties, with a methyl group (–CH₃) at position 7 and a hydroxyl group (–OH) at position 2.

A crucial aspect of this compound's structure is the existence of tautomerism. wikipedia.org Tautomers are isomers of a compound that readily interconvert, most commonly through the migration of a proton. wikipedia.org In the case of this compound, it exists in equilibrium with its tautomeric form, 7-methyl-1,8-naphthyridin-2(1H)-one . This phenomenon is a well-documented characteristic of 2-hydroxypyridines and related heterocyclic systems. nih.gov The equilibrium between the hydroxy (enol) form and the pyridinone (keto) form can be influenced by factors such as solvent polarity and physical state (solid vs. solution). wikipedia.orgnih.gov Spectroscopic and theoretical studies on related 2,7-disubstituted 1,8-naphthyridines have been crucial in understanding these tautomeric relationships. rsc.orgresearchgate.net While the name this compound is used, the pyridinone tautomer is often the more stable and prevalent form.

Table 1: Physicochemical Properties of the Tautomeric Forms

| Property | This compound (Enol form) | 7-methyl-1,8-naphthyridin-2(1H)-one (Keto form) |

|---|---|---|

| Molecular Formula | C₉H₈N₂O | C₉H₈N₂O |

| Molecular Weight | 160.17 g/mol | 160.17 g/mol |

| General Appearance | Solid | Solid |

| Key Functional Groups | Hydroxyl (-OH), Pyridine | Carbonyl (C=O), Amide (NH) |

Note: Data is based on the general understanding of the compound's structure and may vary based on experimental conditions.

Rationale for Dedicated Academic Research on this compound

The focused academic interest in this compound and its tautomer stems from several key areas:

Synthetic Intermediate: This compound serves as a valuable building block in organic synthesis. The functional groups—the hydroxyl/keto group and the methyl group—provide reactive sites for further chemical modifications, allowing for the construction of more complex molecules. For example, the keto-amide structure can be part of reactions to build fused heterocyclic systems. researchgate.net The synthesis of various 1,8-naphthyridine derivatives often proceeds through key intermediates like this one. organic-chemistry.org

Pharmacological Potential: Given the broad spectrum of biological activities associated with the 1,8-naphthyridine scaffold, this specific derivative is often synthesized and evaluated as part of drug discovery programs. researchgate.netnih.gov Research on similar structures has shown that substituents at the 2 and 7 positions can significantly influence activity. mdpi.comresearchgate.net Studies have explored derivatives for their potential as anticancer, antimicrobial, and anticonvulsant agents. researchgate.netnih.gov

Photophysical Properties: Naphthyridine derivatives are known for their interesting photophysical properties, including fluorescence. researchgate.net The rigid, planar structure of the ring system is conducive to strong luminescence. The electronic nature of the substituents can modulate the absorption and emission wavelengths, quantum yields, and Stokes shifts. nih.govnih.gov This makes compounds like this compound and its derivatives candidates for applications as fluorescent probes, sensors, or components in organic light-emitting diodes (OLEDs). researchgate.netrsc.org

Coordination Chemistry: The nitrogen atoms within the 1,8-naphthyridine ring system are capable of coordinating with metal ions. The specific geometry of the naphthyridine core makes it an excellent ligand for creating bimetallic complexes, where two metal centers are held in close proximity. researchgate.net This has implications for catalysis and the development of molecular materials with unique electronic or magnetic properties.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

7-methyl-1H-1,8-naphthyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c1-6-2-3-7-4-5-8(12)11-9(7)10-6/h2-5H,1H3,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVBBXHDRJXIQCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)C=CC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60418723 | |

| Record name | 7-Methyl-1,8-naphthyridin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60418723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1569-11-5 | |

| Record name | 7-Methyl-1,8-naphthyridin-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1569-11-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Methyl-1,8-naphthyridin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60418723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Hydroxy 7 Methyl 1,8 Naphthyridine and Its Analogues

Established Approaches to the 1,8-Naphthyridine (B1210474) Nucleus with Relevance to Substitution Patterns

The construction of the 1,8-naphthyridine ring system can be achieved through several classical and modern synthetic reactions. These methods typically involve the cyclization of a substituted pyridine (B92270) precursor to form the second fused ring.

Friedländer Condensation and its Optimized Protocols for Naphthyridine Formation

The Friedländer synthesis is one of the most versatile and widely employed methods for generating 1,8-naphthyridine derivatives. nih.gov This reaction involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., a ketone, ester, or nitrile). psu.edu For the synthesis of 1,8-naphthyridines, 2-aminonicotinaldehyde or a related 2-amino-3-acylpyridine is a key starting material. nih.govrsc.org

The reaction can be catalyzed by either acids or bases. psu.edu Modern protocols have introduced a variety of catalysts and conditions to improve yields and promote greener synthesis. For instance, ionic liquids like choline (B1196258) hydroxide (B78521) have been used as effective, metal-free catalysts in water, allowing for the gram-scale synthesis of derivatives like 2-methyl-1,8-naphthyridine with excellent yields. nih.govacs.org Other approaches have utilized silica (B1680970) gel under microwave irradiation in solvent-free conditions, providing a rapid and environmentally benign route to these compounds. psu.edu The choice of the active methylene (B1212753) compound dictates the substitution at the 2-position of the resulting naphthyridine. For example, condensation of 2-aminonicotinaldehyde with acetone (B3395972) yields 2-methyl-1,8-naphthyridine, while reaction with ethyl acetoacetate (B1235776) would lead to a 2-methyl-3-carbethoxy-1,8-naphthyridine. The synthesis of the target 2-hydroxy-7-methyl-1,8-naphthyridine could be envisioned by starting with a 2-amino-6-methylpyridine-3-carboxaldehyde and a reagent that provides the C2-hydroxyl group, such as an α-hydroxyketone or a related synthetic equivalent.

Table 1: Examples of Friedländer Synthesis for 1,8-Naphthyridine Derivatives

| Starting Material 1 | Starting Material 2 | Catalyst/Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 2-Aminonicotinaldehyde | Acetone | Choline Hydroxide (1 mol%), H₂O, 50 °C, 6 h | 2-Methyl-1,8-naphthyridine | 99% | nih.gov |

| 2-Aminonicotinaldehyde | Ethyl Acetoacetate | Choline Hydroxide (1 mol%), H₂O, 50 °C, 6 h | Ethyl 2-methyl-1,8-naphthyridine-3-carboxylate | 92% | acs.org |

| 2-Aminonicotinaldehyde | Cyclohexanone | [Bmmim][Im], 80 °C | 1,2,3,4-Tetrahydroacridine-9-carbaldehyde | Moderate | acs.org |

| 2-Aminonicotinaldehyde | N-Phenylacetoacetamide | SiO₂, Microwave | 2-Methyl-N-phenyl-1,8-naphthyridine-3-carboxamide | 90% | psu.edu |

Gould-Jacobs Reaction for 1,8-Naphthyridine Synthesis

The Gould-Jacobs reaction provides a pathway to 4-hydroxyquinoline (B1666331) derivatives, and by extension, 4-hydroxy-1,8-naphthyridines (which exist in tautomeric equilibrium with 1,8-naphthyridin-4-ones). wikipedia.org The process begins with the condensation of an aminopyridine with an alkoxymethylenemalonic ester, such as diethyl ethoxymethylenemalonate. wikipedia.orgresearchgate.net This is followed by a thermally induced cyclization.

The initial condensation forms an anilidomethylenemalonic ester intermediate. The subsequent cyclization, typically carried out at high temperatures in a solvent like diphenyl ether, leads to the formation of the second ring. researchgate.net Saponification of the resulting ester followed by decarboxylation yields the 4-hydroxy-1,8-naphthyridine. wikipedia.org This method is particularly effective for anilines (and aminopyridines) bearing electron-donating groups. wikipedia.org The synthesis of a 7-methyl substituted analogue would require starting with the appropriately substituted 2-aminopyridine.

Table 2: Gould-Jacobs Reaction for Naphthyridine Formation

| Amine | Malonic Ester Derivative | Conditions | Product | Reference |

|---|---|---|---|---|

| Aniline (B41778) | Diethyl ethoxymethylenemalonate | 1. Condensation; 2. Heat (cyclization); 3. Saponification (NaOH); 4. Decarboxylation (heat) | 4-Hydroxyquinoline | wikipedia.org |

| 2-Aminopyridine | Diethyl ethoxymethylenemalonate | 1. Condensation; 2. Reflux in phenoxy ether (cyclization) | Ethyl 4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate | researchgate.net |

Conrad-Limpach Condensation and Regioselectivity Considerations for Naphthyridine Products

The Conrad-Limpach synthesis is another classical method that yields quinoline (B57606) derivatives, which can be adapted for naphthyridines. It involves the reaction of an aminopyridine with a β-ketoester. Depending on the reaction conditions, two different isomers can be formed. At lower temperatures, the reaction favors the formation of a Schiff base, which upon heating cyclizes to a 4-hydroxy-1,8-naphthyridine (the Conrad product). At higher temperatures, direct condensation can occur to form a 2-hydroxy-1,8-naphthyridine (the Limpach product).

The regioselectivity of the cyclization is a critical consideration. For an unsymmetrical aminopyridine, the cyclization can occur on either side of the amino group, potentially leading to different naphthyridine isomers. The electronic and steric properties of the substituents on the pyridine ring influence the direction of this cyclization. The synthesis of 1,5-naphthyridinones has been reported via this method, suggesting its applicability to other naphthyridine isomers as well. nih.gov

Meth-Cohn Reaction for Substituted Naphthyridine Derivatives

The Meth-Cohn reaction is a less commonly cited method for the synthesis of substituted naphthyridine derivatives. It typically involves the cyclization of an appropriately substituted pyridine precursor. While specific protocols for the synthesis of this compound via this named reaction are not prominently documented in recent literature, the principles of intramolecular cyclization it relies upon are fundamental in heterocyclic chemistry. Further investigation into historical or specialized literature may be required to detail its specific application and scope for producing the target substitution pattern.

Combes Reaction for Diamino-Naphthyridine Derivatives

The Combes quinoline synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone. wikipedia.org This method can be adapted to produce 1,8-naphthyridines by using an aminopyridine as the starting material. As noted in the outline, this reaction is particularly relevant for preparing diamino-naphthyridine derivatives when starting with a diaminopyridine. For example, the reaction of 2,6-diaminopyridine (B39239) with a β-diketone like acetylacetone (B45752) would be expected to yield a dimethyl-diamino-1,8-naphthyridine. The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes an acid-catalyzed electrophilic cyclization onto the pyridine ring, followed by dehydration. wikipedia.org A new synthesis of 2,7-diamino-1,8-naphthyridine has been reported through a more efficient reaction under milder conditions, highlighting ongoing developments in this area. nih.gov

Skraup Synthesis Adaptations for 1,8-Naphthyridines

The Skraup synthesis is a classic, albeit often harsh, method for preparing quinolines by heating an aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene. wikipedia.org This reaction can be adapted to synthesize the 1,8-naphthyridine nucleus by substituting the aniline with an aminopyridine. thieme-connect.de

The reaction conditions are typically vigorous, and yields for naphthyridine synthesis can be moderate to low due to the electron-deficient nature of the pyridine ring, which makes the electrophilic ring closure less favorable than in benzene (B151609) systems. thieme-connect.de However, modifications to the procedure, such as the use of a "sulfo-mix" (a mixture of nitrobenzenesulfonic acid and sulfuric acid), have been shown to improve the reaction's success by minimizing side product formation, thereby simplifying the isolation of the desired naphthyridine products. thieme-connect.de This modified approach has been used to prepare various mono-, di-, and trimethyl-substituted 1,8-naphthyridines from methylpyridin-2-amines, albeit in low yields (1–18%). thieme-connect.de

Synthesis of Key Precursors and Intermediates for this compound

The successful synthesis of the target compound relies heavily on the efficient preparation of its foundational building blocks. This section explores the synthesis of crucial precursors and intermediates.

Preparation of 2-Amino-7-hydroxy-1,8-naphthyridine Salts

The synthesis of related amino-hydroxy-naphthyridine structures provides insight into potential synthetic routes. For instance, 7-Amino-1,8-naphthyridin-2(1H)-one can be synthesized through several methods. One approach involves the direct aminolysis of hydroxy derivatives using ammonium (B1175870) acetate (B1210297) under thermal conditions, achieving a 90% yield. Another method is the cyclocondensation of 2,6-diaminopyridine with a β-diketone, such as 1,1,1,5,5,5-hexafluoroacetylacetone, in the presence of 85% phosphoric acid, which acts as both a catalyst and a solvent at 90–95°C. This is followed by an oxidative deamination step using sodium nitrite (B80452) in trifluoroacetic acid to replace the amino group at the 2-position with a carbonyl group, forming the 2-oxo structure.

Synthesis of Substituted Diaminopyridine Precursors

Substituted diaminopyridines are critical starting materials for constructing the naphthyridine framework. A common method for preparing 3,4-diaminopyridine (B372788) involves the hydrogenation of 3-nitropyridin-4-amine. chemicalbook.com This reaction is typically carried out using a palladium on activated carbon (10% Pd/C) catalyst in a mixture of methanol (B129727) and tetrahydrofuran (B95107) at 10°C. chemicalbook.com This process achieves a high yield of 97%. chemicalbook.com A series of 2,4-diaminopyridine derivatives have also been synthesized as potential PET tracers, highlighting the adaptability of these precursors for various applications. nih.gov

Green Chemistry Approaches to Naphthyridine Synthesis Applicable to this compound

In recent years, there has been a significant shift towards developing more environmentally friendly synthetic methods. These "green" approaches aim to reduce waste, avoid hazardous reagents, and improve energy efficiency.

Metal-Free Catalysis in Aqueous Media for 1,8-Naphthyridine Synthesis

A significant advancement in green chemistry is the synthesis of 1,8-naphthyridines in water, avoiding the use of harsh reaction conditions, organic solvents, and expensive metal catalysts. nih.govacs.org One such method utilizes the Friedländer condensation reaction in water with choline hydroxide, a metal-free, non-toxic, and water-soluble ionic liquid, as a catalyst. nih.govacs.org This one-step reaction is advantageous due to the solubility of most reactants in water and the ease of product separation. nih.gov For example, the reaction of 2-aminonicotinaldehyde with acetone in water, catalyzed by choline hydroxide, yields 2-methyl-1,8-naphthyridine in 99% yield. nih.gov This approach has been shown to be superior to using common bases as catalysts. acs.org

Another catalyst-free approach involves a three-component domino reaction of glutaraldehyde, malononitrile, and β-ketoamides in ethanol (B145695), an environmentally benign solvent. rsc.org This method offers high yields, short reaction times, and high regio- and stereoselectivity. rsc.org

Microwave-Assisted Synthesis in Naphthyridine Chemistry

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry, often leading to dramatically reduced reaction times, improved yields, and cleaner reactions. tsijournals.comjchps.com The Friedländer condensation of 2-aminonicotinaldehyde with compounds containing an α-methylene group can be efficiently carried out under solvent-free conditions using 1,4-diazabicyclo[2.2.2]octane (DABCO) as a catalyst under microwave irradiation. tsijournals.com This method is noted for being environmentally friendly, reducing pollution, and completing in a few minutes. tsijournals.com

Microwave irradiation has also been successfully employed in the synthesis of various 1,8-naphthyridine derivatives, including the preparation of 5-aryl-2-[p-(1,8-naphthyridin-2-yl)phenoxymethyl]-1,3,4-oxadiazoles and 1,8-naphthyridinylpyrazolo[3,4-c]pyrazoles. researchgate.net Furthermore, the synthesis of 4-azetidinone derivatives of 1,8-naphthyridine has been achieved by irradiating 7-aminosubstituted-2-methyl-1,8-naphthyridin-4-ol derivatives with chloroacetyl chloride. rasayanjournal.co.in

Isotopic Labeling Strategies for this compound Analogues

Isotopic labeling is a crucial technique for tracking the passage of a compound through a biological system or a chemical reaction. wikipedia.org This is achieved by replacing one or more atoms in the molecule with their isotope. wikipedia.org The presence of these isotopes can be detected using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. wikipedia.org

While specific isotopic labeling of this compound is not detailed in the provided context, general strategies for labeling heterocyclic compounds can be applied. For instance, in the synthesis of other nitrogen-containing heterocycles like pyridines and quinolines, isotopic labels can be introduced through labeled precursors. acs.org For example, the synthesis of [7-¹⁵N]-guanine is achieved in a three-step process starting from commercially available 2,6-diaminopyrimidin-4-ol and using Na¹⁵NO₂. nih.gov Similarly, ¹³C labels can be incorporated using labeled starting materials like [2-¹³C]-bromoacetic acid. nih.gov These methods could be adapted for the synthesis of isotopically labeled this compound analogues, which would be invaluable for metabolic and mechanistic studies.

Synthesis of [15N3]2-Amino-7-methyl-1,8-naphthyridine and its Precursors for Mechanistic Studies

The synthetic route is designed to be facile and proceed under mild conditions, particularly for the synthesis of the [15N3]2,6-diaminopyridine intermediate, which is accomplished at room temperature. tandfonline.com

Synthesis of Precursors:

The synthesis commences with the preparation of [15N2]3-Hydroxyglutaronitrile. tandfonline.com In this step, a solution of potassium [15N]cyanide in water is added to a solution of magnesium sulfate (B86663) in water at a cooled temperature of 5–10 °C. tandfonline.com Following a 45-minute stirring period, epichlorohydrin (B41342) is introduced, and the mixture is stirred for 72 hours at room temperature. tandfonline.com The resulting crude oil, obtained after extraction with ethyl acetate and solvent evaporation, is used in the subsequent step without further purification, with a reported yield of 70%. tandfonline.com

The next precursor synthesized is [15N3]3-aminoglutarimide. tandfonline.com This is achieved by reacting the crude [15N2]3-hydroxyglutaronitrile with [15N]ammonium hydroxide at room temperature for 1.5 hours. tandfonline.com The reaction mixture is then made alkaline and extracted with diethyl ether to yield the product in 75% yield. tandfonline.com

Finally, the key intermediate, [15N3]2,6-diaminopyridine, is prepared. tandfonline.com This step involves the cyclization of [15N3]3-aminoglutarimide. The crude product from this step is purified using column chromatography, affording the desired product in a 70% yield. tandfonline.com

Final Synthesis Step:

The synthesis of the target compound, [15N3]2-amino-7-methyl-1,8-naphthyridine, is achieved through the condensation of [15N2]2,6-diaminopyridine with 3-ketobutanal dimethyl acetal (B89532) in the presence of phosphoric acid. tandfonline.com The mixture is stirred for 3 hours, after which it is neutralized with ammonium hydroxide and extracted with chloroform. tandfonline.com The crude product obtained after evaporation of the solvent is purified by column chromatography, resulting in a 70% yield of the final isotopically labeled compound. tandfonline.comtandfonline.com

Reaction and Yield Data

| Step | Reactants | Product | Yield |

| 1 | Potassium [15N]cyanide, Epichlorohydrin | [15N2]3-Hydroxyglutaronitrile | 70% |

| 2 | [15N2]3-Hydroxyglutaronitrile, [15N]Ammonium hydroxide | [15N3]3-Aminoglutarimide | 75% |

| 3 | [15N3]3-Aminoglutarimide | [15N3]2,6-Diaminopyridine | 70% |

| 4 | [15N2]2,6-Diaminopyridine, 3-Ketobutanal dimethyl acetal | [15N3]2-Amino-7-methyl-1,8-naphthyridine | 70% |

Characterization of the Final Product:

The successful incorporation of the nitrogen-15 (B135050) isotopes into the final product was confirmed through spectroscopic methods. The 1H NMR spectrum of [15N3]2-amino-7-methyl-1,8-naphthyridine showed coupling between 15N and adjacent protons. tandfonline.com Furthermore, the mass spectrum provided definitive evidence, with the parent peak appearing at m/z 163.2, which is three mass units higher than the unlabeled compound (m/z 160.2), corresponding to the presence of the three 15N atoms. tandfonline.comtandfonline.com

Chemical Derivatization and Functionalization Strategies of 2 Hydroxy 7 Methyl 1,8 Naphthyridine

Selective Functional Group Transformations on the 1,8-Naphthyridine (B1210474) Core

Introduction of Additional Hydroxyl and Alkyl Substituents

The introduction of further hydroxyl and alkyl groups onto the 2-hydroxy-7-methyl-1,8-naphthyridine core can be achieved through several synthetic routes. One key strategy involves the modification of the existing methyl group. For instance, in a related system, the 7-methyl group of 2-acetylamino-7-methyl-1,8-naphthyridine can be first oxidized to an aldehyde. nih.gov This aldehyde intermediate can then be reduced using a mild reducing agent like sodium borohydride (B1222165) to yield the corresponding 7-hydroxymethyl derivative. nih.gov This two-step process effectively introduces a hydroxyl group by functionalizing the alkyl substituent.

Direct alkylation at other positions of the naphthyridine ring can also be accomplished. A practical approach for the direct α-methylation of 1,8-naphthyridine derivatives has been developed using dimethyl sulfoxide (B87167) (DMSO) as a methyl source under transition metal-free conditions. rsc.org Furthermore, the introduction of alkoxy groups, a subset of alkyl substituents, can be achieved via nucleophilic substitution of a halogenated precursor. The synthesis of 4-methoxy-2,7-dimethyl-1,8-naphthyridine from 4-chloro-2,7-dimethyl-1,8-naphthyridine (B8752282) by reaction with methanolic potassium hydroxide (B78521) demonstrates this pathway. nih.gov

For the introduction of additional hydroxyl groups directly onto the aromatic core, methods such as the organocatalytic meta-C–H hydroxylation of azaarene N-oxides present a potential, albeit more general, strategy. acs.org

Table 1: Strategies for Introduction of Hydroxyl and Alkyl Groups

| Precursor Functional Group | Reagent(s) | Resulting Functional Group | Reference |

|---|

Oxidation of the Hydroxyl Group and Methyl Group Modifications

The 2-hydroxyl group of the title compound exists predominantly as its 1,8-naphthyridin-2(1H)-one tautomer. While direct oxidation of this enol-like hydroxyl is not a common transformation, the amide-like carbonyl of the pyridone tautomer can be converted into other functional groups, such as a chloro group using phosphoryl chloride (POCl₃), which can then undergo further reactions.

More frequently documented are modifications of the 7-methyl group. The oxidation of the methyl group on the 1,8-naphthyridine ring is a key strategy for introducing further functionality. Research has shown that the 7-methyl group of 2-acetylamino-7-methyl-1,8-naphthyridine can be selectively oxidized to the corresponding aldehyde, 2-acetylamino-1,8-naphthyridine-7-carboxaldehyde, using selenium dioxide (SeO₂) in dioxane. nih.gov This aldehyde serves as a versatile intermediate for a variety of subsequent transformations, including reduction to an alcohol (as mentioned in 3.1.1) or oxidation to a carboxylic acid. nih.govnih.gov

Table 2: Oxidation of the 7-Methyl Group on a 1,8-Naphthyridine Scaffold

| Starting Material | Reagent | Product | Yield | Reference |

|---|---|---|---|---|

| 2-Acetylamino-7-methyl-1,8-naphthyridine | Selenium dioxide (SeO₂) in dioxane | 2-Acetylamino-1,8-naphthyridine-7-carboxaldehyde | 85% | nih.gov |

Reduction of the Naphthyridine Ring System

Reduction of the heteroaromatic 1,8-naphthyridine ring system leads to saturated or partially saturated derivatives, such as tetrahydro-1,8-naphthyridines. These reduced scaffolds can exhibit significantly different biological and physical properties compared to their aromatic counterparts. The existence and synthesis of compounds like 7-methyl-1,2,3,4-tetrahydro-1,8-naphthyridine (B1290121) and other tetrahydropyrido derivatives of naphthyridine confirm the feasibility of this transformation. acs.orgsynquestlabs.com

While specific conditions for the reduction of this compound are not extensively detailed, standard catalytic hydrogenation methods are generally applicable to such systems. These reactions typically employ catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere. The reverse reaction, dehydrogenation of a tetrahydro-derivative using a catalyst like Pd/C in a high-boiling solvent, is also a known process to form the aromatic naphthyridine ring. nih.gov

Diversification through Substitution Reactions

The aromatic rings of the 1,8-naphthyridine core are subject to substitution reactions, which provide a powerful tool for structural diversification. Both nucleophilic and electrophilic pathways can be exploited, although the electron-deficient nature of the pyridine (B92270) rings makes them particularly susceptible to nucleophilic attack, especially when activated by a suitable leaving group.

Nucleophilic and Electrophilic Substitution Pathways at Aromatic Positions

Nucleophilic aromatic substitution (SNAr) is a common and effective method for functionalizing the 1,8-naphthyridine core. This typically involves the displacement of a halide (e.g., chloro) substituent by a nucleophile. For example, chloro-substituted naphthyridines readily react with various nucleophiles such as amines and alkoxides. nih.govnih.gov The synthesis of 5-amino substituted 1,6-naphthyridines from a 5-bromo precursor via reaction with an amine illustrates this principle. nih.gov Similarly, a 4-chloro group can be displaced by a methoxide (B1231860) ion to form a 4-methoxy derivative. nih.gov

Electrophilic aromatic substitution on the electron-deficient 1,8-naphthyridine ring is generally more challenging than on electron-rich aromatic systems. The reactivity of naphthyridines in this regard is often compared to that of quinolines. nih.gov Direct electrophilic attack often requires harsh conditions and may lead to a mixture of products. A more controlled approach involves the initial formation of an N-oxide, which activates the ring towards both electrophilic and nucleophilic attack and can direct substituents to specific positions. nih.gov For instance, a method for the meta-hydroxylation of azaarenes proceeds through an N-oxide intermediate. acs.org

Halogenation and Subsequent Cross-Coupling Reactions

The introduction of a halogen atom onto the 1,8-naphthyridine scaffold is a critical step for enabling further diversification through cross-coupling reactions. Halogenation provides a reactive handle for the formation of new carbon-carbon and carbon-heteroatom bonds.

Bromination of the naphthyridine core can be achieved using reagents like N-bromosuccinimide (NBS). nih.gov This creates a bromo-derivative that is a versatile precursor for subsequent reactions. For instance, a 7-cyano-8-hydroxynaphthyridine can be brominated at the 5-position with NBS to yield a key intermediate for the synthesis of 5-substituted analogues. nih.gov

Once halogenated, these intermediates are excellent substrates for various palladium-catalyzed cross-coupling reactions. While the Suzuki coupling is a prominent example, other reactions like the Buchwald-Hartwig amination are also highly effective. nih.gov The synthesis of 5-aryl-1,6-naphthyridine derivatives from a 5-chloro precursor exemplifies the utility of this approach, where new aryl groups are appended to the core structure. nih.gov These cross-coupling strategies are fundamental to building molecular complexity and synthesizing a broad range of derivatives from a common halogenated intermediate.

Cyanation and Carboxylic Acid Formation from Halogenated Intermediates

The introduction of a carboxylic acid group onto the 1,8-naphthyridine ring often proceeds through a nitrile intermediate. This two-step process typically involves the cyanation of a halogenated precursor, followed by hydrolysis.

Cyanation: A common strategy for introducing a cyano (-CN) group onto an aromatic or heteroaromatic ring is through the nucleophilic substitution of a halogen atom, typically chlorine. For chloro-substituted 1,8-naphthyridines, this transformation can be achieved using cyanide reagents. Palladium-catalyzed cross-coupling reactions with reagents like zinc cyanide (Zn(CN)₂) or nucleophilic aromatic substitution (SNAr) with potassium cyanide (KCN) or sodium cyanide (NaCN) are established methods for the cyanation of various heterocyclic halides. nih.gov The reactivity for such substitutions can be enhanced by the electron-withdrawing nature of the naphthyridine ring nitrogens.

Hydrolysis to Carboxylic Acid: Once the nitrile derivative is obtained, it can be converted to a carboxylic acid through hydrolysis. This reaction can be performed under either acidic or basic conditions. libretexts.orgchemistrysteps.comchemguide.co.uk

Acid-Catalyzed Hydrolysis: The nitrile is typically heated under reflux with a strong aqueous acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). libretexts.orgchemguide.co.uk The reaction proceeds through an amide intermediate, which is subsequently hydrolyzed to the carboxylic acid and an ammonium (B1175870) salt. chemguide.co.uk

Base-Catalyzed Hydrolysis: Alternatively, the nitrile can be heated with an aqueous solution of a strong base, like sodium hydroxide (NaOH). chemguide.co.uk This process initially forms a carboxylate salt and ammonia (B1221849) gas. chemguide.co.uk To obtain the free carboxylic acid, the reaction mixture must be subsequently acidified with a strong acid. libretexts.orgchemguide.co.uk

These methods provide a reliable pathway to install a carboxylic acid functional group, which serves as a versatile handle for further derivatization, such as amidation.

Preparation of Nitrogen-Containing Derivatives

The carboxylic acid functionality on the 1,8-naphthyridine skeleton is a key intermediate for the synthesis of amides and hydrazides, which are important pharmacophores.

Amidation: The conversion of a naphthyridine carboxylic acid or its corresponding ester into a carboxamide is a fundamental transformation. This can be achieved by reacting the carboxylic acid with a primary or secondary amine using a coupling agent, or by direct reaction of an ester with an amine. Several 1,8-naphthyridine-3-carboxamide derivatives have been synthesized, highlighting the versatility of this approach. researchgate.netacs.orgnih.govnih.gov For instance, modifications at the 3-position of the 1,8-naphthyridine nucleus have been accomplished by incorporating various secondary amines, demonstrating the feasibility of creating diverse amide libraries. nih.gov

Hydrazide Formation: Acid hydrazides are valuable synthons, particularly for the construction of other heterocyclic systems like oxadiazoles (B1248032) and triazoles. The synthesis of a naphthyridine hydrazide can be accomplished by reacting a naphthyridine ester with hydrazine (B178648). A specific example is the preparation of 1-ethyl-1,2-dihydro-4-hydroxy-7-methyl-2-oxo-1,8-naphthyridine-3-carboxylic acid hydrazide. This reaction involves heating the corresponding ethyl ester with hydrazine in ethanol (B145695) under reflux, leading to the formation of the desired hydrazide. nih.gov Similarly, other 1,8-naphthyridine acid hydrazides have been prepared by treating the respective methyl ester with hydrazine hydrate (B1144303) in ethanol. nih.gov

Table 1: Synthesis of a 1,8-Naphthyridine Hydrazide Derivative nih.gov

| Starting Material | Reagents | Solvent | Conditions | Product |

| 1-Ethyl-1,2-dihydro-4-hydroxy-7-methyl-2-oxo-1,8-naphthyridine-3-carboxylic acid ethyl ester | Hydrazine | Ethanol | Reflux, 1 hr | 1-Ethyl-1,2-dihydro-4-hydroxy-7-methyl-2-oxo-1,8-naphthyridine-3-carboxylic acid hydrazide |

The acetylation of an amino group on the naphthyridine ring is a straightforward functionalization reaction. This is typically performed to protect the amino group or to introduce an acetylamino moiety, which can influence the molecule's biological activity. The reaction involves treating the amino-naphthyridine with an acetylating agent, most commonly acetic anhydride.

For example, 2-amino-7-methyl-1,8-naphthyridine can be converted to 2-acetylamino-7-methyl-1,8-naphthyridine by reacting it with distilled acetic anhydride. The reaction mixture is stirred overnight at 80 °C. After removing the excess acetic anhydride, the solid product is collected and purified to afford the acetylated compound in high yield. rsc.org

Table 2: Acetylation of 2-Amino-7-methyl-1,8-naphthyridine rsc.org

| Starting Material | Reagent | Conditions | Yield | Product |

| 2-Amino-7-methyl-1,8-naphthyridine | Acetic Anhydride | 80 °C, 12 hours | 87% | 2-Acetylamino-7-methyl-1,8-naphthyridine |

Naphthyridine hydrazides serve as key precursors for the synthesis of five-membered heterocyclic conjugates, such as 1,3,4-oxadiazoles and 1,2,4-triazoles. These heterocycles are often incorporated to modulate the parent molecule's pharmacological profile.

Oxadiazole Formation: 1,3,4-oxadiazole (B1194373) rings can be constructed from 1,8-naphthyridine acid hydrazides through several methods. One common approach involves the cyclization of the hydrazide with carbon disulfide in a basic medium to yield a 1,3,4-oxadiazol-5-thiol derivative. nih.gov Another method involves reacting the acid hydrazide with an aldehyde to form a hydrazone, which is then oxidatively cyclized using an agent like lead (IV) oxide (PbO₂) to furnish the 1,3,4-oxadiazole. nih.gov A series of 3-(1,3,4-oxadiazol-2-yl)-1,8-naphthyridin-4(1H)-one derivatives has also been synthesized, demonstrating the broad applicability of these methods. libretexts.org

Triazole Formation: The synthesis of 1,2,4-triazole-naphthyridine conjugates can be achieved starting from the corresponding acetohydrazide synthon. acs.org The incorporation of the triazole moiety is a well-established strategy in medicinal chemistry to improve properties such as solubility and metabolic stability through hydrogen bonding and other noncovalent interactions. nih.gov

Multi-functionalized 1,8-Naphthyridines and Conjugates

The strategic introduction of two different functional groups at the 2- and 7-positions of the 1,8-naphthyridine ring system is crucial for developing compounds with specific biological activities and for their use as building blocks in supramolecular chemistry. rsc.org A versatile starting material for these syntheses is 2-amino-7-methyl-1,8-naphthyridine. rsc.orgnih.gov

A common synthetic route involves the initial protection of the amino group at the 2-position, often by acetylation. The methyl group at the 7-position can then be selectively oxidized. For example, the 7-methyl group of 2-acetylamino-7-methyl-1,8-naphthyridine can be oxidized to an aldehyde (carboxaldehyde) using selenium dioxide (SeO₂) in dioxane. rsc.org This aldehyde can then be either deprotected to yield the 2-amino-7-carboxaldehyde derivative or reduced to a hydroxymethyl group. rsc.orgnih.gov

The reduction of the aldehyde in the acetylated intermediate using sodium borohydride (NaBH₄) gives the 2-acetylamino-7-hydroxymethyl-1,8-naphthyridine. Subsequent mild alkaline hydrolysis removes the acetyl protecting group to afford 2-amino-7-hydroxymethyl-1,8-naphthyridine. rsc.org This step-wise approach allows for the creation of various 2,7-difunctionalized naphthyridines with amino, acetylamino, carboxaldehyde, and hydroxymethyl groups. rsc.org

Glycosylated 1,8-Naphthyridine Derivatives

The attachment of carbohydrate units to the 1,8-naphthyridine core can lead to the formation of N-glycosides, O-glycosides, or C-glycosides, depending on the point of attachment. This glycosylation can significantly impact the molecule's interaction with biological targets, solubility, and metabolic stability. Research in this area has explored the synthesis and biological evaluation of various glycosylated 1,8-naphthyridine derivatives, revealing their potential as antimicrobial and antiviral agents. researchgate.netnih.gov

The synthesis of glycosylated 1,8-naphthyridines can be achieved through several established methods, with the choice of strategy depending on the desired linkage (N-, O-, or C-glycosidic bond) and the specific functionalities present on the naphthyridine core.

A notable approach to the synthesis of N-glycosylated 1,8-naphthyridines involves the conjugation of a sugar derivative to a nitrogen atom on the naphthyridine ring system. For instance, nalidixic acid, a well-known 1,8-naphthyridine-3-carboxylic acid derivative, has been successfully conjugated with D-(+)-glucosamine. This synthesis involves the formation of an amide linkage between the carboxylic acid group of nalidixic acid and the amino group of glucosamine (B1671600). The reaction typically proceeds after the protection of the hydroxyl groups on the sugar moiety, for example, by acetylation, to prevent unwanted side reactions. The final deprotection step yields the desired N-glycosylated naphthyridine derivative. researchgate.net

While direct O-glycosylation of this compound has not been extensively reported, the synthesis of O-glycosides of similar heterocyclic phenols is well-documented and can be adapted. The Koenigs-Knorr reaction is a classic and versatile method for forming O-glycosidic bonds. wikipedia.orgnumberanalytics.com This reaction involves the coupling of a glycosyl halide (typically a bromide or chloride) with an alcohol or a phenol (B47542) in the presence of a promoter, often a heavy metal salt like silver carbonate or silver oxide. wikipedia.orgnumberanalytics.com For a substrate like this compound, which exists in tautomeric equilibrium with 7-methyl-1,8-naphthyridin-2(1H)-one, the reaction conditions can be optimized to favor the formation of the O-glycoside.

A plausible synthetic route for the O-glycosylation of this compound would involve the following steps:

Protection of the sugar hydroxyl groups: The hydroxyl groups of the sugar (e.g., glucose) are typically protected, often by acetylation, to form a derivative like acetobromoglucose. This enhances the reactivity of the anomeric carbon and prevents self-condensation.

Glycosylation reaction: The protected glycosyl halide is then reacted with this compound in the presence of a suitable promoter. Given the potentially reduced nucleophilicity of the hydroxyl group on the electron-deficient naphthyridine ring, a more potent catalyst system might be required. Boron trifluoride etherate (BF₃·OEt₂) has been shown to be an effective catalyst for the O-glycosylation of less nucleophilic phenols with glycosyl imidates, offering high yields of the desired 1,2-trans-glycosides. nih.gov

Deprotection: The final step involves the removal of the protecting groups from the sugar moiety, typically by basic hydrolysis (e.g., using Zemplén conditions with sodium methoxide in methanol), to yield the final O-glycosylated 1,8-naphthyridine derivative.

The synthesis of C-glycosides, where the sugar is attached directly to a carbon atom of the naphthyridine ring, represents another important functionalization strategy. These derivatives are often more resistant to enzymatic cleavage than their O- or N-glycoside counterparts. The synthesis of 1,8-naphthyridine C-nucleosides has been reported, demonstrating the feasibility of forming a stable carbon-carbon bond between the sugar and the heterocyclic core. researchgate.net

Research into glycosylated 1,8-naphthyridine derivatives has yielded promising results, particularly in the context of their biological activities.

A study focused on the synthesis of nalidixic acid-D-(+)-glucosamine conjugates demonstrated that these glycosylated derivatives possess significant antimicrobial activity. researchgate.net Specifically, the synthesized compounds were evaluated for their in vitro activity against a panel of Gram-positive and Gram-negative bacteria, as well as fungi. The results indicated that the inclusion of the glucosamine moiety into the structure of nalidixic acid could enhance its antimicrobial spectrum and potency. researchgate.net

The antiviral potential of 1,8-naphthyridine derivatives has also been a subject of investigation. nih.gov While specific studies on the antiviral activity of glycosylated this compound are limited, the broader class of naphthyridine derivatives has shown activity against a range of viruses, including Human Immunodeficiency Virus (HIV), Human Cytomegalovirus (HCMV), Herpes Simplex Virus (HSV), Human Papillomavirus (HPV), and Hepatitis C Virus (HCV). nih.govnih.gov The rationale behind glycosylation in this context is to potentially enhance the interaction of the naphthyridine core with viral glycoproteins or enzymes, thereby inhibiting viral entry or replication. Fluorinated nucleosides, for instance, are a well-established class of antiviral drugs, and the incorporation of a sugar-like moiety is crucial for their mechanism of action. mdpi.com

The following table summarizes key findings from studies on glycosylated 1,8-naphthyridine derivatives:

| Derivative Type | Synthetic Method | Key Findings | Reference |

| N-Glycoside (Nalidixic acid-D-(+)-glucosamine conjugate) | Amide coupling of nalidixic acid and glucosamine | Enhanced antimicrobial activity against Gram-positive and Gram-negative bacteria and fungi. | researchgate.net |

| C-Nucleoside (1,8-Naphthyridine C-nucleoside) | Not detailed in the provided search results | Demonstrates the feasibility of forming stable C-C bonds between the sugar and naphthyridine core. | researchgate.net |

| General 1,8-Naphthyridine Derivatives | Various | Show broad-spectrum antiviral activity against HIV, HCMV, HSV, HPV, and HCV. | nih.govnih.gov |

Spectroscopic Characterization and Advanced Analytical Techniques for 2 Hydroxy 7 Methyl 1,8 Naphthyridine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed molecular structure of 2-hydroxy-7-methyl-1,8-naphthyridine in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.

In ¹H NMR, the chemical shift (δ) of each proton provides information about its electronic environment. For instance, aromatic protons on the naphthyridine core are expected to resonate at lower field (higher ppm) compared to the protons of the methyl group. sci-hub.se The multiplicity of the signals (e.g., singlet, doublet, triplet) arises from spin-spin coupling between neighboring protons and reveals their connectivity. sci-hub.se

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives a distinct signal, with its chemical shift indicating its hybridization and bonding environment. sci-hub.se Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons.

Table 1: Representative ¹H and ¹³C NMR Data for 2-Amino-7-methyl-1,8-naphthyridine

Note: The following data is for the analogue 2-amino-7-methyl-1,8-naphthyridine and serves as a reference for the expected spectral characteristics of this compound. sci-hub.se

| ¹H NMR (700 MHz, CDCl₃) | ¹³C NMR (175 MHz, CDCl₃) | |

| Chemical Shift (δ) ppm | Multiplicity | Chemical Shift (δ) ppm |

| 7.83 | d | 162.2 |

| 7.82 | d | 159.3 |

| 7.11 | d | 159.2 |

| 6.74 | d | 156.2 |

| 5.01 | d | 138.0 |

| 2.69 | s | 136.1 |

| 118.9 | ||

| 115.3 | ||

| 111.3 | ||

| 111.2 | ||

| 25.4 |

Data sourced from a study on 2-[¹⁵N]amino-7-methyl-1,8-naphthyridine. sci-hub.se

Nitrogen-15 (B135050) (¹⁵N) NMR spectroscopy is a powerful tool for probing the electronic structure and chemical environment of nitrogen atoms within a molecule. Due to the low natural abundance and lower gyromagnetic ratio of the ¹⁵N isotope, this technique often requires isotopic labeling to enhance sensitivity. researchgate.net

For analogues of this compound, such as 2-[¹⁵N]amino-7-methyl-1,8-naphthyridine, ¹⁵N NMR can provide direct information about the nitrogen atoms in the naphthyridine rings. The chemical shifts of the nitrogen atoms are sensitive to factors like hybridization, lone pair availability, and involvement in hydrogen bonding. sci-hub.se This technique is particularly valuable for studying tautomeric equilibria and protonation states.

Table 2: Representative ¹⁵N NMR Data for a Labeled Naphthyridine Analogue

Note: The following data is for the labeled analogue 2-[¹⁵N]amino-7-methyl-1,8-naphthyridine. sci-hub.se

| ¹⁵N NMR (175 MHz, CDCl₃) |

| Chemical Shift (δ) ppm |

| 84.0 |

Data sourced from a study on 2-[¹⁵N]amino-7-methyl-1,8-naphthyridine. sci-hub.se

Mass Spectrometry for Precise Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is instrumental in determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of a compound, which allows for the determination of its elemental composition. This is a critical step in confirming the identity of a newly synthesized compound like this compound. For the related compound, 2-[¹⁵N]amino-7-methyl-1,8-naphthyridine, HRMS (ESI-MS) was used to confirm the molecular formula. sci-hub.se The calculated mass for the protonated molecule [M+H]⁺ was found to be in excellent agreement with the experimentally observed value, providing strong evidence for the compound's identity. sci-hub.se

Table 3: Representative High-Resolution Mass Spectrometry (HRMS) Data for a Naphthyridine Analogue

Note: The following data is for the analogue 2-[¹⁵N]amino-7-methyl-1,8-naphthyridine. sci-hub.se

| Ion | Calculated m/z | Found m/z |

| [M+H]⁺ | 161.0840 | 161.0837 |

Data sourced from a study on 2-[¹⁵N]amino-7-methyl-1,8-naphthyridine. sci-hub.se

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. nih.gov In the context of this compound research, LC-MS is routinely used to assess the purity of a sample and confirm the identity of the main component. americanpharmaceuticalreview.com The liquid chromatograph separates the components of a mixture, and the mass spectrometer provides the molecular weight of each eluting component. This technique is particularly useful for monitoring the progress of chemical reactions and for the quality control of the final product. americanpharmaceuticalreview.comresearchgate.net

Vibrational Spectroscopy for Molecular Structure and Interactions

Vibrational spectroscopy, which includes Fourier-transform infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques provide a molecular fingerprint that is unique to the compound and can be used for identification and structural analysis.

The FTIR and Raman spectra of naphthyridine derivatives are characterized by specific absorption or scattering bands corresponding to the stretching and bending vibrations of their functional groups. For this compound, key vibrational modes would include the O-H stretching of the hydroxyl group, C-H stretching of the methyl group and aromatic rings, C=C and C=N stretching vibrations of the naphthyridine core, and various in-plane and out-of-plane bending vibrations. The position, intensity, and shape of these bands can provide information about the molecular structure and intermolecular interactions, such as hydrogen bonding. While specific experimental spectra for this compound are not detailed in the provided search results, studies on related compounds like 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid demonstrate the utility of these techniques in combination with quantum chemical calculations for a detailed vibrational analysis.

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the FTIR spectrum is expected to reveal characteristic vibrational modes of its constituent groups.

The analysis would focus on several key regions:

O-H/N-H Stretching: In its enolic (hydroxy) form, a broad absorption band is anticipated in the 3200-3600 cm⁻¹ region, corresponding to the O-H stretching vibration. For the keto tautomer, 7-methyl-1,8-naphthyridin-2(1H)-one, a sharp peak for the N-H stretch would appear in a similar region, typically around 3400 cm⁻¹.

C=O Stretching: The presence of the keto tautomer is definitively confirmed by a strong absorption band in the range of 1650-1700 cm⁻¹, characteristic of the amide C=O (carbonyl) group. researchgate.net

C=N and C=C Stretching: Vibrations associated with the naphthyridine ring system, specifically the C=N and C=C stretching modes, are expected to appear in the 1450-1620 cm⁻¹ region.

C-H Stretching and Bending: Aromatic C-H stretching vibrations typically occur just above 3000 cm⁻¹, while the methyl group (CH₃) would show aliphatic C-H stretching just below this value. C-H bending vibrations would be observed in the fingerprint region (below 1500 cm⁻¹).

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy serves as a complementary technique to FTIR, providing information on molecular vibrations. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, an FT-Raman spectrum would be especially useful for characterizing the vibrations of the aromatic ring system.

Key expected observations include:

Strong signals for the C=C and C=N symmetric stretching modes of the naphthyridine core.

Characteristic bands for the methyl group's C-H vibrations.

The C=O stretch of the keto tautomer would also be Raman active.

In studies of similar molecules like 4-Hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid, FT-Raman spectra are recorded over a range of 4000–50 cm⁻¹ to provide a detailed vibrational profile of the molecule. researchgate.net This comparative analysis underscores the importance of FT-Raman in achieving a complete vibrational assignment when used in conjunction with FTIR.

Electronic Spectroscopy for Electronic Transitions and Photophysical Properties

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, primarily the π → π* and n → π* transitions of conjugated systems and heteroatoms. For this compound, the UV-Vis spectrum provides insight into its conjugated π-electron system.

The spectrum is expected to show absorption bands corresponding to the electronic transitions within the bicyclic aromatic naphthyridine ring. Research on related 2,7-disubstituted-4-methyl- nih.govresearchgate.net-naphthyridines shows UV absorptions between 320 and 400 nm, which are attributed to n → π* transitions. mdpi.com The position and intensity of these bands are sensitive to the solvent polarity, with enhanced polarity causing a blue shift (hypsochromic shift) for n → π* transitions. mdpi.com Similar behavior would be anticipated for this compound. Analysis of the electronic spectra of related naphthyridine derivatives in various solvents like water and ethanol (B145695) helps in understanding the electronic properties and the nature of the transitions. researchgate.net

Fluorescence spectroscopy is used to study the photophysical properties of a molecule by analyzing the light it emits after absorbing photons. Many naphthyridine derivatives are known to be highly fluorescent. mdpi.com The fluorescence behavior of this compound would be crucial for its potential applications as a fluorescent probe or marker.

Studies on similar compounds, such as 2,7-dialkylamino-4-methyl- nih.govresearchgate.net-naphthyridines, show that these molecules can exhibit strong blue fluorescence in diluted solutions, with emission bands observed between 360 and 500 nm upon excitation around 340 nm. mdpi.com The fluorescence quantum yield, which measures the efficiency of the fluorescence process, is a key parameter determined in these studies. The ability of the naphthyridine structure to participate in hydrogen bonding and its interaction with the local environment (e.g., solvent, biological macromolecules) can significantly influence its fluorescence properties. mdpi.comnih.gov

X-ray Crystallography for Solid-State Molecular and Crystal Structure Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For this compound, a single-crystal X-ray diffraction analysis would provide unambiguous information on:

The dominant tautomeric form (enol vs. keto) in the solid state.

Precise bond lengths, bond angles, and torsion angles.

The planarity of the naphthyridine ring system.

Intermolecular interactions, such as hydrogen bonding (e.g., N-H···O or O-H···N) and π–π stacking, which dictate the crystal packing.

While a crystal structure for the specific title compound is not found in the reviewed literature, the structure of the related compound 7-amino-1,8-naphthyridin-2(1H)-one monohydrate has been reported. nih.gov In that study, X-ray analysis revealed a nearly planar organic molecule and detailed the extensive network of N—H⋯N, N—H⋯O, and O—H⋯O hydrogen bonds that stabilize the crystal lattice. nih.gov Such an analysis would be equally vital for understanding the solid-state structure of this compound.

| Crystal Data Parameter | Information Provided |

| Crystal System & Space Group | Describes the symmetry of the crystal lattice. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Defines the size and shape of the repeating unit of the crystal. |

| Z Value | Indicates the number of molecules in the unit cell. |

| Bond Lengths & Angles | Provides exact measurements of the molecular geometry. |

| Intermolecular Contacts | Reveals non-covalent interactions like hydrogen bonds and π-stacking. |

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a crucial analytical technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) in a compound. This data is used to verify the empirical formula of a newly synthesized compound. For this compound, the theoretical elemental composition is calculated from its molecular formula, C₉H₈N₂O.

The experimental results from an elemental analyzer are compared against the theoretical values to confirm the compound's purity and elemental composition. This technique is a standard procedure for the characterization of newly synthesized organic compounds, including various naphthyridine derivatives. mdpi.comnih.gov

| Element | Theoretical Percentage (%) for C₉H₈N₂O |

| Carbon (C) | 67.49% |

| Hydrogen (H) | 5.03% |

| Nitrogen (N) | 17.49% |

| Oxygen (O) | 9.99% |

| Total | 100.00% |

Computational and Theoretical Investigations of 2 Hydroxy 7 Methyl 1,8 Naphthyridine

Analysis of Intermolecular Interactions and Hydrogen Bonding of 2-Hydroxy-7-methyl-1,8-naphthyridine Analogs

Due to a lack of specific computational studies on this compound, this section will discuss the intermolecular interactions and hydrogen bonding of structurally related 1,8-naphthyridine (B1210474) derivatives to provide insight into the potential behavior of the target compound.

Dimer Structure and Hydrogen Bonding Network Analysis

Computational studies on 2,7-disubstituted 1,8-naphthyridines reveal a strong tendency to form dimeric structures driven by hydrogen bonds. researchgate.net These dimers are a key feature of the supramolecular chemistry of this class of compounds. The specific nature of the hydrogen bonding network is dependent on the tautomeric form of the interacting monomers. researchgate.net For instance, in derivatives like 2,7-dihydroxy-1,8-naphthyridine, the keto-enol tautomerism plays a crucial role in defining the hydrogen bond donors and acceptors.

A theoretical study on various 2,7-disubstituted 1,8-naphthyridines, including amino and acetamido derivatives, has shown that the formation of multiple hydrogen bonds leads to stable dimeric complexes. researchgate.net The interaction energies of these dimers have been calculated, and analysis of the electron density and orbital interactions indicates that both attractive and repulsive secondary interactions are primarily electrostatic in nature. researchgate.net X-ray crystallography of related compounds, such as 2-acetamido-7-amino-1,8-naphthyridine and 2,7-diacetamido-1,8-naphthyridine, confirms the presence of these dimeric structures in the solid state, with the "diamino" tautomers being prevalent. researchgate.net

Furthermore, research on other naphthyridine derivatives has demonstrated the construction of stable dimeric ligands through quadruplex intermolecular hydrogen bonds. rsc.org These hydrogen-bond-driven dimers have shown the ability to stabilize G-quadruplex DNA structures, highlighting the significance of these intermolecular interactions in biological contexts. rsc.org The formation of such stable, planar dimeric structures through hydrogen bonding is a critical aspect to consider when evaluating the potential interactions of this compound.

A novel bicyclic mimic of protonated cytosine, 1,8-naphthyridin-2,7-(1H,8H)-dione, has been designed and shown to be effective in peptide nucleic acid triplex recognition of guanine, further underscoring the importance of the hydrogen bonding capabilities of the 1,8-naphthyridine scaffold. nih.govku.dk

Noncovalent Interaction (NCI) Plot Index Analysis

Noncovalent Interaction (NCI) plot analysis is a powerful computational tool used to visualize and characterize weak intermolecular and intramolecular interactions. researchgate.netnih.gov This method is based on the electron density (ρ) and its reduced density gradient (s). By plotting s against ρ, regions of noncovalent interactions can be identified and color-mapped to represent their nature:

Blue regions indicate strong, attractive interactions such as hydrogen bonds.

Green regions signify weaker van der Waals interactions.

Red regions denote repulsive interactions, like steric clashes. researchgate.net

While no specific NCI plot analysis for this compound has been reported, the technique is broadly applicable to understanding the stability of molecular complexes, including the dimeric structures of naphthyridine derivatives. nih.gov For a hypothetical dimer of this compound, an NCI plot would be expected to show significant blue isosurfaces between the hydroxyl and pyridinone moieties of the two monomers, confirming the presence of strong hydrogen bonds. Green surfaces would likely be observed between the aromatic rings, indicating π-π stacking interactions, which are a form of van der Waals forces.

The NCI analysis allows for the assessment of host-guest complementarity and the extent to which weak enthalpic interactions contribute to the stability of a complex. nih.gov This qualitative and quantitative insight is valuable for understanding the forces that govern the formation of supramolecular assemblies of 1,8-naphthyridine derivatives.

Molecular Modeling and Dynamics Simulations of 1,8-Naphthyridine Analogs

In the absence of direct molecular modeling and dynamics simulation studies for this compound, this section will review findings for other 1,8-naphthyridine derivatives to illustrate the application and potential insights from these computational methods.

Molecular Docking for Investigating Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. bibliomed.org This is frequently used in drug design to understand how a ligand, such as a 1,8-naphthyridine derivative, might interact with a biological target, typically a protein or nucleic acid.

Several studies have employed molecular docking to investigate the potential biological activities of 1,8-naphthyridine derivatives. For example, newly synthesized derivatives have been docked into the A2A adenosine (B11128) receptor to assess their potential as anti-Parkinson's agents. nih.gov In one such study, compounds showed good binding efficiency, with the most promising ligands exhibiting favorable docking scores and binding energies. nih.gov

In another study, 1,8-naphthyridine derivatives were docked into the active site of DNA Gyrase B, an important bacterial enzyme, to evaluate their potential as antimicrobial agents. bibliomed.orgnih.gov The docking results helped to rationalize the observed antibacterial activity of the synthesized compounds. bibliomed.org Similarly, docking studies of 1,8-naphthyridine derivatives with topoisomerase II have been performed to investigate their anticancer potential. researchgate.net

The following table summarizes representative molecular docking results for 1,8-naphthyridine derivatives from the literature.

| Compound/Derivative | Target Protein | Docking Score (kcal/mol) | Key Interactions | Reference |

| 1-Ethyl-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridine-4(1H)-one | A2A Adenosine Receptor | -8.407 | Hydrogen bonds, hydrophobic interactions | nih.gov |

| N-(4-2-diethylaminoethoxyphenyl)-1-ethyl-7-methyl-4-oxo-1,4,4a,8a-tetrahydro-1,8-naphthyridine-3-carboxamide | A2A Adenosine Receptor | -8.562 | Hydrogen bonds, hydrophobic interactions | nih.gov |

| Substituted 2,7-dimethyl-1,8-naphthyridine (B83737) | Topoisomerase II | -95.16 (Binding Energy) | 8 hydrogen bonds with protein and DNA | researchgate.net |

| 9-methoxy benzo[b] researchgate.networldwidejournals.com Naphthyridin-2(1H)-one | RET protein | High (not specified) | Strong binding | worldwidejournals.com |

This table is illustrative and based on data for analogous compounds.

Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamics

Molecular dynamics (MD) simulations provide detailed information about the conformational changes and stability of molecules and their complexes over time. nih.gov This technique is valuable for understanding the dynamic behavior of ligands when bound to their biological targets.

For instance, MD simulations were performed on the most promising 1,8-naphthyridine derivatives from the aforementioned anti-Parkinson's study to assess the stability of the ligand-receptor complex. nih.gov The simulations suggested that the docked compounds formed a stable complex with the human A2A receptor, supporting the potential of these derivatives as A2A receptor antagonists. nih.gov

MD simulations have also been used to study the interactions of acyclic analogs of nucleic acids, demonstrating the utility of this method in understanding the structural stability of duplexes and guiding the design of antisense oligonucleotides. nih.gov While not specific to 1,8-naphthyridines, this highlights the power of MD simulations in complex biological systems.

The insights from MD simulations are crucial for validating docking results and for providing a more realistic picture of the interactions between a ligand and its target. For this compound, MD simulations could be used to study its conformational flexibility, the stability of its dimeric forms, and its interactions with potential biological targets.

Coordination Chemistry of 2 Hydroxy 7 Methyl 1,8 Naphthyridine and 1,8 Naphthyridine Ligands

Ligand Design Principles and Chelation Modes of Naphthyridine Derivatives

Monodentate, Bidentate, and Bridging Coordination Modes

The versatility of 1,8-naphthyridine (B1210474) derivatives as ligands stems from their ability to adopt several distinct coordination modes. These modes are fundamental to the structure and subsequent reactivity of the resulting metal complexes.

Monodentate Coordination: In this mode, the naphthyridine ligand binds to a single metal center through only one of its nitrogen donor atoms. libretexts.org This can occur when steric hindrance prevents the second nitrogen from binding or when the ligand concentration is high. An example is the complex [OsO₄(napy)], where the 1,8-naphthyridine (napy) ligand is monodentate, occupying an axial position in a trigonal bipyramidal geometry. capes.gov.br Ligands with a single coordinating atom, such as the amide anion, are also considered monodentate even when bridging two metal centers. stackexchange.com

Bidentate Coordination: This is a common coordination mode for 1,8-naphthyridine, where both nitrogen atoms bind to the same metal center, forming a stable chelate ring. libretexts.orgpurdue.edu This chelation is a key feature of many naphthyridine complexes and is often seen with divalent transition metal perchlorates. montana.edu The constrained "bite" distance of approximately 2.2 Å in the 1,8-naphthyridine ligand contributes to the formation of specific coordination architectures. researchgate.net

Bridging Coordination: 1,8-naphthyridine and its derivatives can also act as bridging ligands, linking two or more metal centers. wikipedia.org In this arrangement, each nitrogen atom coordinates to a different metal ion. This mode is crucial for the construction of polynuclear and dimetal complexes. researchgate.netrsc.org For instance, in the complex [Ag₂(μ-napy)₂(NO₃)₂], the 1,8-naphthyridine ligand adopts a bidentate bridging mode, connecting two silver nitrate (B79036) units. capes.gov.br This bridging capability is essential for creating systems with metal-metal cooperativity. flinders.edu.au

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with 1,8-naphthyridine ligands is a well-established field, with numerous complexes having been prepared and characterized.

Complexation with Transition Metals (e.g., Ni(II), Cu(II), Zn(II), Re(I), Fe(II))

A wide array of transition metal complexes involving 1,8-naphthyridine and its derivatives have been synthesized. Typically, these syntheses involve the reaction of a metal salt with the naphthyridine ligand in a suitable solvent.

Ni(II), Cu(II), and Zn(II) Complexes: Numerous complexes of these metals with 1,8-naphthyridine (napy) and 2,7-dimethyl-1,8-naphthyridine (B83737) (dmNN) have been prepared. montana.edu For example, reacting Ni(II), Cu(II), or Zn(II) salts with salicylidene thiosemicarbazones results in microcrystalline, air-stable complexes. nih.gov The synthesis often involves dissolving the ligand and the metal salt (e.g., NiCl₂·6H₂O, CuCl₂·2H₂O) in a solvent like ethanol (B145695) and refluxing the mixture. doi.orgjscimedcentral.com The resulting complexes are often formed in a 1:2 metal-to-ligand ratio. researchgate.net

Fe(II) Complexes: Iron(II) complexes can be synthesized by reacting an iron salt, such as FeSO₄·7H₂O, with the ligand in ethanol under reflux. doi.org

Re(I) Complexes: While less common in the provided search results, the general principles of complexation would apply. Synthesis would typically involve a suitable Re(I) precursor, such as [Re(CO)₅Cl], reacting with the naphthyridine ligand.

The table below summarizes some examples of synthesized 1,8-naphthyridine complexes.

| Metal Ion | Ligand | Resulting Complex Example | Synthesis Note |

|---|---|---|---|

| Ni(II) | 1,8-Naphthyridine (napy) | [Ni₂(napy)₄Br₂]²⁺ | Forms a binuclear cation. unifi.it |

| Cu(II) | 1,8-Naphthyridine (napy) | Cu(NN)Cl₂ | Exhibits magnetic anomalies. montana.edu |

| Zn(II) | Salicylidene thiosemicarbazones | Zn(II) complexes with ONS-donor ligands | Synthesized via condensation reaction. nih.gov |

| Fe(II) | (E)-2-(phthalazin-1-yl)-1-(1-(pyridin-2-yl)ethylidene)hydrazine | [Fe(II)L1SO₄] | Prepared by refluxing ligand and metal salt in ethanol. doi.org |

Spectroscopic Signatures (IR, NMR, UV-Vis, ESR) and Structural Elucidation of Complexes

A combination of spectroscopic techniques is essential for characterizing these metal complexes and elucidating their structures.

Infrared (IR) Spectroscopy: FTIR spectroscopy is used to identify the coordination mode of the ligands and anions. montana.edu For example, the stretching frequencies of certain bonds, like the amide carbonyl in 1,8-naphthyridine derivatives, can confirm complex formation. rsc.org Changes in the vibrational spectra of the ligand upon coordination provide evidence of binding to the metal center. capes.gov.br

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for determining the structure of these complexes in solution. rsc.orgnih.govrsc.org Chemical shifts can be calculated using methods like the gauge-independent atomic orbital (GIAO) method to compare with experimental data. nih.gov Proton NMR can also reveal dynamic processes, such as the conversion between symmetrical (dinucleating) and asymmetrical (mononucleating) forms of a complex in solution. rsc.org

UV-Vis Spectroscopy: Electronic absorption spectra provide information about the electronic transitions within the complex. Intramolecular charge transfer (ICT) transitions are often observed. nih.gov The complexation of ligands like 8-hydroxyquinoline (B1678124) with acceptors can be studied by observing new absorption bands in the visible region. nih.gov

Electron Spin Resonance (ESR) Spectroscopy: For paramagnetic complexes, such as those of Cu(II) or Ni(I), ESR spectroscopy is used to probe the electronic environment of the metal ion.

Structural Elucidation: While spectroscopic methods provide crucial data, single-crystal X-ray diffraction analysis is the definitive method for determining the solid-state structure of these complexes, providing precise bond lengths and angles. nih.govnih.gov

| Spectroscopic Technique | Information Obtained | Example Application |

|---|---|---|

| IR Spectroscopy | Coordination modes, presence of functional groups. | Confirming coordination by observing shifts in ligand vibrational bands. capes.gov.br |

| NMR Spectroscopy | Molecular structure in solution, ligand dynamics. | Characterizing newly synthesized 1,8-naphthyridine derivatives and their complexes. nih.govrsc.org |

| UV-Vis Spectroscopy | Electronic transitions, charge transfer bands. | Studying intramolecular charge transfer in vinyl-1,8-naphthyridine copper(I) complexes. nih.gov |

| ESR Spectroscopy | Electronic structure of paramagnetic metal centers. | Investigating the electronic environment of Cu(II) or Ni(I) ions. |

Applications of Naphthyridine-Metal Complexes in Research

The unique properties of metal complexes derived from 1,8-naphthyridine ligands have led to their exploration in various fields of research, most notably in catalysis.

Exploration in Catalysis

The ability of 1,8-naphthyridine ligands to stabilize multiple metal centers in close proximity makes their complexes promising candidates for catalysis, where metal-ligand or metal-metal cooperativity can enhance reactivity. flinders.edu.au

Cross-Coupling Reactions: A functionalized 1,8-naphthyridine copper(I) complex has been shown to be an efficient catalyst for the N-arylation of imidazoles with aryl halides, a type of C-N cross-coupling reaction. niscpr.res.in This catalyst operates with a low loading and under aerobic conditions. niscpr.res.in Palladium(II) complexes with 1,8-naphthyridine functionalized N-heterocyclic carbene (NHC) ligands have been successfully used in Suzuki-Miyaura and Kumada-Corriu coupling reactions. rsc.orgresearchgate.net

Oxidation Reactions: Ruthenium complexes with 1,8-naphthyridine ligands have demonstrated catalytic activity in the oxidation of alcohols and the epoxidation of trans-stilbene. rsc.org

Alkylation Reactions: A protic Mn(I) complex based on a 1,8-naphthyridine-N-oxide scaffold has been effective in catalyzing the α-alkylation of ketones with primary alcohols. acs.org

Carbonylation Reactions: A palladium complex with a 2-ferrocenyl-1,8-naphthyridine ligand catalyzes the methoxycarbonylation of styrene. researchgate.net

The development of these catalytic systems is often inspired by the complex architectures of metalloenzymes, where multiple metal centers and responsive ligands work together. flinders.edu.au

Luminescent Properties of Metal Complexes